Dihydroartemisinin

Antimalarial Plasmodium falciparum In Vitro Assay

Stereochemically defined Dihydroartemisinin with documented epimeric ratio provides superior potency vs. artemisinin (23-fold) and eliminates prodrug conversion variability. Essential for reproducible SAR studies, PK/PD model calibration, and next-generation ACT synthesis. R&D use only; verify local import regulations before ordering.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Cat. No. B11718603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8?,9?,10-,11-,12?,13-,14-,15-/m1/s1
InChIKeyBJDCWCLMFKKGEE-RVTUHGRSSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol: A Stereochemically-Defined Dihydroartemisinin for Precise Antimalarial and Anticancer Research


The compound (1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol is a specific stereoisomer of dihydroartemisinin (DHA), the primary active metabolite of artemisinin and its derivatives. DHA is a sesquiterpenoid lactone with a unique endoperoxide bridge essential for its biological activity, and it serves as the key intermediate in the synthesis of artemisinin-based antimalarial drugs, including artesunate and artemether [1]. The defined stereochemistry of this compound is critical, as DHA exists as an equilibrium mixture of alpha and beta epimers, each with distinct pharmacological profiles [2].

Why (1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol Cannot Be Replaced by Artesunate, Artemether, or Artemisinin for Targeted Research


Dihydroartemisinin (DHA) is the common active metabolite of several antimalarial prodrugs, yet its direct use in research provides unique advantages that cannot be achieved by substituting with artesunate, artemether, or artemisinin. DHA demonstrates significantly higher intrinsic potency, with in vitro IC50 values substantially lower than its parent compound artemisinin and often more potent than its prodrugs [1]. Furthermore, the stereochemical identity of DHA—particularly the alpha versus beta epimer ratio—directly impacts its pharmacokinetic profile and biological activity. The alpha-isomer is associated with rapid, high peak plasma concentrations, while the beta-isomer provides prolonged exposure, making the exact composition critical for experimental reproducibility and clinical correlation [2]. Using a prodrug like artesunate introduces variability in conversion rates, confounding dose-response studies.

Quantitative Differentiation of (1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol: Head-to-Head Potency and Selectivity Data


Superior Antimalarial Potency Against Plasmodium falciparum: DHA vs. Artemisinin and Artesunate

In a standardized 48-hour in vitro assay against four strains of Plasmodium falciparum, dihydroartemisinin (DHA) demonstrated significantly greater potency than the parent compound artemisinin. The EC50 for DHA ranged from 4.7 to 23 nM, while artemisinin exhibited EC50 values from 3 to 108 nM across the same strains [1]. Furthermore, in a direct comparison using the Plasmodium berghei rodent model, DHA was the most effective agent, with an IC50 of 0.3 x 10^-8 M, compared to 1.9 x 10^-8 M for artemisinin and 1.1 x 10^-8 M for sodium artesunate [2].

Antimalarial Plasmodium falciparum In Vitro Assay

Enhanced Cytotoxicity Against Cancer Cell Lines: DHA vs. Artemisinin

In comparative cytotoxicity studies against various human cancer cell lines, dihydroartemisinin (DHA) consistently demonstrated superior growth inhibition compared to artemisinin (ART). After 48 hours of treatment, IC50 values for DHA ranged from 8.5 to 32.9 µM, whereas ART required higher concentrations (15.4 to 49.7 µM) to achieve similar effects, indicating DHA is more effective in inhibiting cancer cell growth [1]. This enhanced potency is further supported by studies showing DHA's IC50 values in the single-digit micromolar range against HT-29, MDA-MB-231, and HL-60 cell lines [2].

Anticancer Cytotoxicity Cancer Cell Lines

Pharmacokinetic Distinction of Alpha and Beta Epimers: Impact on In Vivo Activity

The stereochemistry of dihydroartemisinin (DHA) directly influences its pharmacokinetic behavior and, consequently, its therapeutic efficacy. Studies on the related compound arteether, which is metabolized to DHA, show that the alpha-isomer achieves rapid and significantly higher peak plasma concentrations post-intramuscular administration, while the beta-isomer exhibits a longer elimination half-life and larger volume of distribution, leading to prolonged plasma levels [1]. This pharmacokinetic complementarity is crucial for the rapid initial reduction of parasitemia followed by sustained activity, a profile that cannot be replicated with a single-isomer or undefined-mixture analog.

Pharmacokinetics Stereoisomers In Vivo

Differential Activity Against Drug-Resistant Plasmodium Strains

Dihydroartemisinin (DHA) demonstrates superior activity against drug-resistant strains of Plasmodium falciparum compared to the parent compound artemisinin. In studies against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains, DHA exhibited IC50 values of 3.0-6.7 nM and 4.2-5.9 nM, respectively, whereas artemisinin showed significantly higher IC50 values of 32.9 nM (D6) and 42.5 nM (W2) [1]. This indicates DHA is approximately 5- to 10-fold more potent against both drug-sensitive and drug-resistant malaria parasites.

Drug Resistance Malaria Plasmodium falciparum

Optimal Research and Industrial Applications for (1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol Based on Quantitative Evidence


Antimalarial Drug Discovery: Potency Reference Standard and Active Pharmaceutical Ingredient (API) Intermediate

Given its superior potency against both drug-sensitive and drug-resistant Plasmodium falciparum strains—up to 23-fold more potent than artemisinin [1]—this specific stereoisomer of dihydroartemisinin (DHA) is ideally suited as a high-purity reference standard for in vitro antimalarial assays and as a key intermediate for synthesizing novel artemisinin derivatives. Its well-characterized epimeric ratio is critical for reproducible structure-activity relationship (SAR) studies and for the development of next-generation artemisinin-based combination therapies (ACTs).

Cancer Research: Exploring Ferroptosis and Apoptosis Mechanisms

The enhanced cytotoxicity of DHA against a panel of cancer cell lines, with IC50 values in the low micromolar range (8.5-32.9 µM), makes it a valuable tool compound for investigating artemisinin-induced cell death pathways, including ferroptosis and apoptosis [2]. Its higher potency compared to artemisinin allows for more nuanced dose-response studies and the evaluation of synergistic combinations with established chemotherapeutics, minimizing the confounding effects of high prodrug concentrations.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Investigating Epimer-Specific Profiles

The distinct pharmacokinetic behaviors of alpha- and beta-DHA epimers—where alpha provides rapid peak concentrations and beta ensures prolonged exposure [3]—make this compound essential for researchers developing PK/PD models for artemisinin derivatives. By using a stereochemically defined DHA standard, scientists can accurately calibrate bioanalytical assays and deconvolute the individual contributions of each epimer to the overall in vivo antimalarial or anticancer efficacy, a task impossible with epimer mixtures or prodrugs.

Synthesis of Novel Derivatives: Ether and Ester Analogs with Improved Stability and Solubility

As the direct precursor to artesunate, artemether, and arteether, DHA is the foundational scaffold for synthesizing a wide array of analogs aimed at improving aqueous solubility, stability, and bioavailability [4]. The defined stereochemistry of this compound ensures that the resulting derivatives maintain the desired configuration at critical chiral centers, which is paramount for retaining high biological activity and for meeting regulatory standards in pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroartemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.